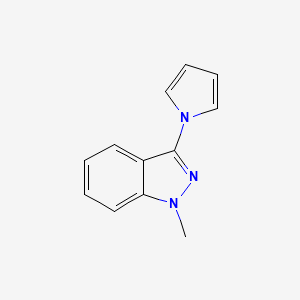

1-methyl-3-(1H-pyrrol-1-yl)-1H-indazole

Description

Properties

IUPAC Name |

1-methyl-3-pyrrol-1-ylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3/c1-14-11-7-3-2-6-10(11)12(13-14)15-8-4-5-9-15/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGDMTPZHHYSUKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=N1)N3C=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 1-methyl-3-(1H-pyrrol-1-yl)-1H-indazole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties.[1] The fusion of a pyrrole ring to the indazole core at the 3-position, combined with N1-methylation, yields 1-methyl-3-(1H-pyrrol-1-yl)-1H-indazole, a molecule of significant interest for exploring new chemical spaces in drug discovery. This guide provides an in-depth, scientifically grounded overview of a robust synthetic route to this target molecule, designed for practical application in a research and development setting.

The synthetic strategy is devised as a three-step sequence, prioritizing commercially available starting materials, high-yielding reactions, and straightforward purification procedures. The core of this approach is the initial construction of the 3-amino-1H-indazole scaffold, followed by regioselective methylation at the N1 position, and culminating in the formation of the pyrrole ring via the classical Clauson-Kaas reaction. Each step is detailed with a comprehensive protocol, mechanistic insights, and a discussion of the critical parameters that ensure success.

Overall Synthetic Strategy

The synthesis of this compound is strategically designed to proceed through two key intermediates: 3-amino-1H-indazole and 1-methyl-3-amino-1H-indazole. This modular approach allows for the isolation and characterization of each intermediate, ensuring the quality of the material proceeding to the next step.

Figure 1: Three-step synthetic pathway to the target compound.

Step 1: Synthesis of 3-amino-1H-indazole

The initial step involves the construction of the core indazole ring system. A highly efficient method for this transformation is the reaction of an ortho-halobenzonitrile with hydrazine.[1][2] This specific protocol utilizes 2-fluorobenzonitrile, where the highly electronegative fluorine atom activates the aromatic ring for nucleophilic aromatic substitution by hydrazine, followed by an intramolecular cyclization.

Experimental Protocol

| Reagent/Solvent | Molar Eq. | MW | Amount |

| 2-Fluorobenzonitrile | 1.0 | 121.12 g/mol | (e.g., 10.0 g) |

| Hydrazine Hydrate (~80%) | 3.0 | 50.06 g/mol | (e.g., 12.4 g) |

| n-Butanol | - | 74.12 g/mol | (e.g., 100 mL) |

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-fluorobenzonitrile and n-butanol.

-

Slowly add hydrazine hydrate to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold n-butanol and then with a minimal amount of cold water to remove any residual hydrazine salts.

-

Dry the product under vacuum to yield 3-amino-1H-indazole as a solid.

Mechanistic Rationale

The formation of 3-amino-1H-indazole from 2-fluorobenzonitrile and hydrazine proceeds through a two-stage mechanism:

-

Nucleophilic Aromatic Substitution (SNAAr): The hydrazine molecule, acting as a potent nucleophile, attacks the carbon atom bearing the fluorine in 2-fluorobenzonitrile. The strong electron-withdrawing nature of the nitrile group and the fluorine atom facilitates this attack. The fluoride ion is subsequently eliminated.

-

Intramolecular Cyclization: The resulting 2-hydrazinylbenzonitrile intermediate undergoes an intramolecular nucleophilic attack of the terminal amino group of the hydrazine moiety onto the carbon atom of the nitrile group. This is followed by tautomerization to form the stable aromatic indazole ring.

Sources

An In-Depth Technical Guide to the Synthesis and Characterization of 1-methyl-3-(1H-pyrrol-1-yl)-1H-indazole

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in numerous therapeutic agents.[1][2][3] This guide provides a comprehensive technical framework for the synthesis and definitive characterization of a novel derivative, 1-methyl-3-(1H-pyrrol-1-yl)-1H-indazole . Designed for researchers and drug development professionals, this document moves beyond a simple recitation of data. It establishes a logical, field-proven workflow, explaining the causality behind experimental choices and providing predictive data based on analogous structures. We will detail the core analytical techniques—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy—necessary to ensure the structural integrity and purity of the target compound.

Introduction: The Scientific Rationale

Indazole, a bicyclic aromatic heterocycle, exists in several tautomeric forms, with the 1H-indazole being a common and stable isomer.[1][3] Its bioisosteric relationship to indole has made it a focal point for the development of novel pharmaceuticals, including anti-cancer, anti-inflammatory, and anti-bacterial agents.[1][3] The strategic placement of substituents on the indazole core allows for the fine-tuning of its pharmacological properties.[4] This guide focuses on a specific derivative where the C3 position is substituted with a pyrrole ring and the N1 position is methylated. This combination merges the established bioactivity of the indazole core with the unique electronic and steric properties of the N-linked pyrrole moiety, creating a compound of significant interest for further pharmacological screening.

This document serves as a proactive guide for researchers who have synthesized this molecule, outlining the necessary steps for its complete and unambiguous structural validation.

Figure 1: Chemical Structure of this compound.

Proposed Synthetic Pathway

While numerous methods exist for indazole synthesis, a highly effective approach involves the intramolecular cyclization of suitably substituted precursors.[5][6] A plausible and robust route to the target compound involves a copper-catalyzed reaction, a common method for forming N-aryl bonds.[6]

Figure 2: A representative synthetic workflow for the target compound.

Comprehensive Characterization Workflow

The definitive identification of a novel chemical entity requires a multi-pronged analytical approach. Each technique provides a unique piece of structural information, and together, they form a self-validating system. The following workflow is recommended for the complete characterization of newly synthesized this compound.

Figure 3: Logical workflow for the structural validation of the target compound.

Mass Spectrometry: The Foundational Verification

Principle and Rationale: The initial and most critical step post-synthesis is to confirm that the compound has the correct molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the unambiguous determination of the molecular formula.[4]

Experimental Protocol (HRMS-ESI):

-

Sample Preparation: Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[4]

-

Instrumentation: Utilize an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer.

-

Ionization Mode: Operate in positive ion mode (ESI+) to detect the protonated molecule [M+H]⁺.

-

Data Acquisition: Acquire data over a mass range of m/z 50-500. The instrument should be calibrated to ensure high mass accuracy (< 5 ppm).

Predicted Data and Interpretation: The elemental composition of this compound is C₁₂H₁₁N₃. The expected HRMS data is summarized below. The observation of the [M+H]⁺ ion within a narrow mass error window (typically < 5 ppm) of the calculated value provides strong evidence for the compound's identity. Further analysis of the fragmentation pattern in tandem MS (MS/MS) experiments can reveal structural motifs, such as the loss of the pyrrole ring or the methyl group.[7]

| Parameter | Predicted Value |

| Molecular Formula | C₁₂H₁₁N₃ |

| Monoisotopic Mass | 197.0953 g/mol |

| [M+H]⁺ (Calculated) | 198.1026 m/z |

| [M+Na]⁺ (Calculated) | 220.0845 m/z |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure

Principle and Rationale: NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. ¹H NMR identifies the number and type of protons, while ¹³C NMR provides information about the carbon skeleton.[8] For a novel structure like this, 2D NMR experiments (e.g., COSY, HSQC) are often essential for unambiguous signal assignment.

Experimental Protocol (¹H and ¹³C NMR):

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[9]

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time.

Predicted ¹H NMR Data (400 MHz, CDCl₃): The predicted chemical shifts (δ) are based on data from structurally similar compounds, including 1-methyl-indazoles and N-substituted pyrroles.[9][10][11]

| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Rationale / Assignment |

| H-4 | ~7.80 | d | ~8.4 | Indazole ring proton, deshielded by aromatic system. |

| H-7 | ~7.75 | d | ~8.0 | Indazole ring proton. |

| H-5, H-6 | ~7.20 - 7.40 | m | - | Overlapping multiplets of indazole ring protons. |

| Pyrrole H-2', H-5' | ~7.10 | t | ~2.2 | Pyrrole α-protons, equivalent. |

| Pyrrole H-3', H-4' | ~6.30 | t | ~2.2 | Pyrrole β-protons, equivalent. |

| N1-CH₃ | ~4.10 | s | - | Singlet for the N-methyl group. |

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

| Carbon | Predicted δ (ppm) | Rationale / Assignment |

| C-3 | ~142.0 | Indazole carbon attached to pyrrole nitrogen. |

| C-7a | ~140.5 | Indazole bridgehead carbon. |

| C-3a | ~128.0 | Indazole bridgehead carbon. |

| Pyrrole C-2', C-5' | ~122.0 | Pyrrole α-carbons. |

| C-4, C-5, C-6, C-7 | ~110.0 - 127.0 | Aromatic carbons of the indazole benzene ring. |

| Pyrrole C-3', C-4' | ~110.0 | Pyrrole β-carbons. |

| N1-CH₃ | ~35.0 | N-methyl carbon. |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Principle and Rationale: IR spectroscopy provides valuable information about the types of chemical bonds present in a molecule. By measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations, we can confirm the presence of key functional groups.[12]

Experimental Protocol (ATR-FTIR):

-

Sample Preparation: Place a small amount of the solid, purified compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. Perform a background scan first.

Predicted IR Data: The spectrum is expected to show characteristic peaks for aromatic C-H and C=C bonds, as well as the aliphatic C-H bonds of the methyl group.

| Wavenumber (cm⁻¹) | Predicted Intensity | Vibration Type |

| 3100 - 3000 | Medium | Aromatic C-H Stretch (Indazole & Pyrrole) |

| 2980 - 2850 | Medium-Weak | Aliphatic C-H Stretch (N-CH₃) |

| 1610 - 1450 | Strong-Medium | Aromatic C=C and C=N Ring Stretching |

| 1400 - 1000 | Strong-Medium | Fingerprint Region (C-N stretching, in-plane bends) |

| 800 - 700 | Strong | Aromatic C-H Out-of-Plane Bending |

Physical Characterization

Principle and Rationale: Basic physical properties like appearance and melting point are important indicators of a compound's identity and purity. A sharp, well-defined melting point range typically suggests a pure crystalline substance.

Experimental Protocol (Melting Point):

-

Sample Preparation: Load a small amount of the dry, crystalline compound into a capillary tube.

-

Instrumentation: Use a calibrated melting point apparatus.

-

Measurement: Heat the sample slowly (1-2 °C/min) and record the temperature range from the first appearance of liquid to the complete melting of the solid.

Expected Data:

| Property | Expected Observation |

| Appearance | White to off-white crystalline solid or oil |

| Melting Point | To be determined experimentally (TBD) |

Conclusion: An Integrated Approach to Validation

The structural validation of This compound is not achieved by a single technique but by the convergence of evidence from multiple, orthogonal analytical methods. The workflow presented in this guide—beginning with the foundational confirmation of the molecular formula by HRMS, followed by the detailed structural mapping via NMR, and supplemented by functional group identification through IR spectroscopy—constitutes a robust, self-validating system. By following these protocols and using the provided predictive data as a benchmark, researchers can confidently and definitively characterize this novel compound, paving the way for its exploration in drug discovery and development.

References

-

Supporting Information for publications detailing synthesis and characterization of various 1H-indazoles. (n.d.). Retrieved from Google Search results providing NMR, MS, and IR data for analogous compounds.[9]

-

Supporting Information for Wiley-VCH publications. (2007). Retrieved from Google Search results containing general procedures and spectroscopic data for indazole synthesis.[12]

-

ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent. Retrieved from ]">https://www.chemicalbook.com.

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Institutes of Health (NIH). Retrieved from Google Search results.[1]

-

ChemicalBook. (n.d.). 1H-indazole-3-carboxylic acid methyl ester (43120-28-1) 1H NMR. Retrieved from ]">https://www.chemicalbook.com.

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (n.d.). PubMed Central (PMC). Retrieved from Google Search results.[8]

-

1-Methyl-1H-indazole-3-carboxylic acid. (n.d.). National Institutes of Health (PMC). Retrieved from Google Search results.[13]

-

1-Methyl-1H-indazole-3-carboxylic acid. (2007). eCrystals - University of Southampton. Retrieved from Google Search results.[14]

-

BenchChem. (n.d.). A Spectroscopic Comparison of 4-Iodo-3-methyl-1H-indazole Isomers: A Guide for Researchers. Retrieved from BenchChem technical guides.[4]

-

Indazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from ]">https://www.organic-chemistry.org.[5]

-

Synthesis of 1H‐indazole derivatives. (n.d.). ResearchGate. Retrieved from Google Search results.[2]

-

Synthesis and characterization of some new (1,3-Oxazepine) derivative from 6-methyl 2-thiouracil and study their biological activity. (2023). Retrieved from Google Search results.[15]

-

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. (n.d.). MDPI. Retrieved from Google Search results.[10]

-

Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. (2009). Wiley InterScience. Retrieved from Google Search results.[16]

-

Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. (n.d.). ResearchGate. Retrieved from Google Search results.[7]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. (2025). PubMed Central (PMC). Retrieved from Google Search results.[11]

-

CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. (n.d.). Caribbean Journal of Sciences and Technology. Retrieved from Google Search results.[3]

-

Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). MDPI. Retrieved from Google Search results.[17]

-

Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. (n.d.). Beilstein Journals. Retrieved from Google Search results.[6]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. caribjscitech.com [caribjscitech.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Indazole synthesis [organic-chemistry.org]

- 6. BJOC - Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones [beilstein-journals.org]

- 7. researchgate.net [researchgate.net]

- 8. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. application.wiley-vch.de [application.wiley-vch.de]

- 13. 1-Methyl-1H-indazole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 1-Methyl-1H-indazole-3-carboxylic acid - eCrystals - University of Southampton [ecrystals.chem.soton.ac.uk]

- 15. tjpsj.org [tjpsj.org]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

Spectroscopic Blueprint of a Novel Heterocycle: An In-Depth Technical Guide to 1-Methyl-3-(1H-pyrrol-1-yl)-1H-indazole

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive spectroscopic analysis of the novel N-heterocyclic compound, 1-methyl-3-(1H-pyrrol-1-yl)-1H-indazole. In the landscape of pharmaceutical research, the indazole scaffold is a privileged structure, known for its diverse biological activities.[1][2] The conjugation of this moiety with a pyrrole ring presents a unique molecular architecture with significant potential in drug discovery. This document serves as a foundational resource, detailing the theoretical underpinnings and practical methodologies for the complete spectroscopic characterization of this molecule. We will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside High-Resolution Mass Spectrometry (HRMS), to provide a full spectral portrait of the title compound. The causality behind experimental choices and the logic of spectral interpretation are emphasized to empower researchers in their analytical endeavors.

Introduction: The Architectural Rationale of this compound

The synthesis of novel heterocyclic compounds is a cornerstone of modern medicinal chemistry. The indazole ring, a bicyclic aromatic system, is of particular interest due to its presence in a variety of pharmacologically active agents.[1] The substitution at the 1-position with a methyl group and the introduction of a pyrrole moiety at the 3-position creates a molecule with a unique electronic and steric profile. Understanding the precise three-dimensional structure and electronic distribution is paramount for predicting its interaction with biological targets. Spectroscopic analysis provides the essential tools for this molecular-level investigation. This guide will walk through the suite of standard spectroscopic techniques, presenting and interpreting a representative dataset for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[3] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom within the molecule.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A self-validating NMR experiment requires careful sample preparation and parameter optimization to ensure accurate and reproducible results.

Sample Preparation:

-

Weigh approximately 5-10 mg of high-purity this compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's resonances.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Instrumental Parameters (400 MHz Spectrometer):

-

¹H NMR: A standard single-pulse experiment is typically sufficient. Key parameters include a 30° pulse angle, a spectral width of ~12 ppm, an acquisition time of ~4 seconds, and a relaxation delay of 2 seconds. 16 to 64 scans are averaged to improve the signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled experiment is used to simplify the spectrum to single lines for each unique carbon. Due to the low natural abundance of ¹³C, a larger number of scans (1024 or more) and a longer relaxation delay (5 seconds) are necessary. The spectral width is typically ~200 ppm.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.85 | d (J = 8.0 Hz) | 1H | H-4 |

| 7.75 | d (J = 8.4 Hz) | 1H | H-7 |

| 7.42 | t (J = 7.6 Hz) | 1H | H-6 |

| 7.20 | t (J = 7.4 Hz) | 1H | H-5 |

| 7.15 | t (J = 2.2 Hz) | 2H | H-2', H-5' |

| 6.35 | t (J = 2.2 Hz) | 2H | H-3', H-4' |

| 4.10 | s | 3H | N-CH₃ |

Analysis of the ¹H NMR Spectrum:

-

Indazole Ring Protons (H-4, H-5, H-6, H-7): These protons appear in the aromatic region (7.0-8.0 ppm). The downfield shift of H-4 and H-7 is expected due to the deshielding effect of the fused ring system. The observed doublet and triplet patterns arise from spin-spin coupling with adjacent protons, with typical coupling constants for ortho-protons on a benzene ring being in the range of 6-10 Hz.[4]

-

Pyrrole Ring Protons (H-2'/H-5' and H-3'/H-4'): The pyrrole protons appear as two distinct triplets, a characteristic feature of an N-substituted pyrrole ring. The protons adjacent to the nitrogen (H-2' and H-5') are typically more deshielded than the β-protons (H-3' and H-4').[5]

-

Methyl Protons (N-CH₃): The singlet at approximately 4.10 ppm, integrating to three protons, is characteristic of the N-methyl group on the indazole ring. Its chemical shift is influenced by the aromatic nature of the indazole system.

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their hybridization and electronic environment.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| 141.5 | C-7a |

| 140.8 | C-3 |

| 129.2 | C-6 |

| 126.5 | C-3a |

| 122.0 | C-4 |

| 121.5 | C-5 |

| 120.8 | C-2', C-5' |

| 110.2 | C-7 |

| 109.8 | C-3', C-4' |

| 35.5 | N-CH₃ |

Analysis of the ¹³C NMR Spectrum:

-

Indazole Carbons: The chemical shifts of the indazole carbons are consistent with those reported for other 1-substituted indazoles.[6] The quaternary carbons (C-3, C-3a, and C-7a) are readily identified. The carbon attached to the pyrrole ring (C-3) is expected to be significantly deshielded.

-

Pyrrole Carbons: The α-carbons of the pyrrole ring (C-2' and C-5') are typically found at a lower field than the β-carbons (C-3' and C-4') due to the proximity of the electronegative nitrogen atom.

-

Methyl Carbon: The N-methyl carbon appears in the aliphatic region, with a chemical shift around 35.5 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups and Vibrational Modes

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Solid-State Analysis

For solid samples, the Attenuated Total Reflectance (ATR) technique is often preferred for its simplicity and minimal sample preparation.

Procedure:

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean.

-

Place a small amount of the solid this compound sample onto the crystal.

-

Apply pressure using the ATR accessory's clamp to ensure good contact between the sample and the crystal.

-

Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Perform a background scan of the empty ATR crystal prior to the sample measurement.

FTIR Spectral Interpretation

The FTIR spectrum is a molecular fingerprint, with specific absorption bands corresponding to the stretching and bending vibrations of different bonds.

Predicted Salient FTIR Peaks:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic (Indazole & Pyrrole) |

| 2950-2850 | C-H stretch | Aliphatic (N-CH₃) |

| 1610-1580 | C=C stretch | Aromatic Rings |

| 1520-1480 | C=N stretch | Indazole Ring |

| 1470-1430 | C-H bend | Aliphatic (N-CH₃) |

| 1350-1250 | C-N stretch | Aryl-N |

| 800-700 | C-H out-of-plane bend | Aromatic Rings |

Analysis of the FTIR Spectrum:

-

Aromatic C-H Stretching: The presence of bands in the 3100-3000 cm⁻¹ region confirms the aromatic nature of both the indazole and pyrrole rings.

-

Aliphatic C-H Stretching: The absorptions between 2950 and 2850 cm⁻¹ are characteristic of the C-H bonds in the N-methyl group.

-

Ring Vibrations: The complex pattern of absorptions in the 1610-1480 cm⁻¹ range is due to the C=C and C=N stretching vibrations within the fused aromatic system. These are highly characteristic of the indazole core.

-

C-N Stretching: The band in the 1350-1250 cm⁻¹ region is indicative of the stretching vibration of the C-N bonds, including the bond between the indazole and pyrrole rings.

-

Out-of-Plane Bending: The strong absorptions in the 800-700 cm⁻¹ region are due to the out-of-plane C-H bending vibrations of the substituted benzene and pyrrole rings, which can sometimes provide information about the substitution pattern.

High-Resolution Mass Spectrometry (HRMS): Determining the Elemental Composition

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula.

Experimental Protocol: ESI-TOF

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar, non-volatile molecules, coupled with a Time-of-Flight (TOF) analyzer for high mass accuracy.

Procedure:

-

Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infuse the solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to maximize the signal of the protonated molecule [M+H]⁺.

-

Acquire the spectrum in positive ion mode. The TOF analyzer will provide high-resolution mass data.

HRMS Data Interpretation

The primary piece of information from HRMS is the exact mass of the molecular ion.

Predicted HRMS Data:

-

Molecular Formula: C₁₂H₁₁N₃

-

Exact Mass: 197.0953

-

Observed m/z for [M+H]⁺: 198.1031

The experimentally determined mass of the protonated molecule should match the calculated value for C₁₂H₁₂N₃⁺ within a few parts per million (ppm), confirming the elemental composition.

Fragmentation Analysis: While ESI is a soft ionization technique, some fragmentation can be induced. A plausible fragmentation pattern would involve the cleavage of the bond between the indazole and pyrrole rings, leading to characteristic fragment ions.

UV-Vis Spectroscopy: Investigating the Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated π-electron systems within a molecule by measuring the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals.[7]

Experimental Protocol

Procedure:

-

Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or cyclohexane). The concentration should be chosen to give an absorbance reading between 0.1 and 1.0.

-

Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.

-

Record the spectrum over a range of approximately 200-400 nm.

UV-Vis Spectral Interpretation

The absorption maxima (λ_max) are indicative of the extent of conjugation in the molecule.

Predicted UV-Vis Data (in Ethanol):

-

λ_max 1: ~250 nm

-

λ_max 2: ~290 nm

The presence of two distinct absorption bands is expected for this conjugated heterocyclic system. These absorptions correspond to π → π* electronic transitions.[8] The extended conjugation resulting from the connection of the indazole and pyrrole rings is expected to lead to a bathochromic (red) shift compared to the individual parent heterocycles.[7]

Conclusion: A Unified Spectroscopic Picture

The comprehensive spectroscopic analysis of this compound, integrating data from NMR, FTIR, HRMS, and UV-Vis techniques, provides an unambiguous confirmation of its chemical structure. Each technique offers a unique and complementary piece of the molecular puzzle. The ¹H and ¹³C NMR spectra reveal the detailed carbon-hydrogen framework and the connectivity of the atoms. FTIR spectroscopy confirms the presence of the key functional groups and the aromatic nature of the molecule. HRMS provides the exact elemental composition, a crucial piece of data for any new compound. Finally, UV-Vis spectroscopy sheds light on the electronic structure of this conjugated system. This guide provides a robust framework for researchers to approach the characterization of this and other novel heterocyclic compounds, ensuring scientific integrity and fostering further discovery in the field of medicinal chemistry.

References

-

MestreNova. (n.d.). Spin Simulation. Mestrelab Research S.L. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

-

Master Organic Chemistry. (2016). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation? Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... Retrieved from [Link]

-

Royal Society of Chemistry. (2013). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Limiting Values of the one-bond C-H Spin-Spin Coupling Constants of the Imidazole Ring of Histidine at High-pH. Retrieved from [Link]

-

National Center for Biotechnology Information. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). Base-promoted one-pot synthesis of substituted pyrroles from benzylamines and α,β-ynones via intramolecular cyclization of N-b. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) UV‐vis absorption spectra of heterocycles 2 a–c in CH2Cl2. (b)... Retrieved from [Link]

-

Supporting Information. (n.d.). 3. Retrieved from [Link]

-

ResearchGate. (2016). 13 C NMR of indazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (n.d.). The high-resolution mass spectrometry (HRMS) analyses for the identification of the possible Ru species. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of 1H‐pyrrole (1) in different solvents. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

-

ResearchGate. (n.d.). New C‐3 Substituted 1H‐ and 2H‐Indazolephosphonic Acid Regioisomers: Synthesis, Spectroscopic Characterization and X‐Ray Diffraction Studies. Retrieved from [Link]

-

SciELO South Africa. (n.d.). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). Limiting Values of the one-bond C–H Spin-Spin Coupling Constants of the Imidazole Ring of Histidine at High-pH. Retrieved from [Link]

-

Supporting Information. (n.d.). Synthesis of nitrogen heterocycles via α-aminoalkyl radicals generated from α-silyl secondary-amines under visible. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). The Design, Synthesis and Application of Nitrogen Heteropolycyclic Compounds with UV Resistance Properties. Retrieved from [Link]

-

ResearchGate. (n.d.). H-H and 13C-H coupling constants in pyridazine. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). UV-Vis Spectroscopy. Retrieved from [Link]

-

YouTube. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]

-

MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Methyl-1H-indazole-3-carboxylic acid. Retrieved from [Link]

-

ScienceDirect. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

MDPI. (n.d.). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Retrieved from [Link]

-

University of Pretoria. (n.d.). CHAPTER 4 UV/VIS SPECTROSCOPY. Retrieved from [Link]

-

Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

-

YouTube. (2016). Quantum Chemistry 14.5 - Aromatic UV-Vis Spectra. Retrieved from [Link]

-

The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of tetra substituted imidazole amine monomer. Retrieved from [Link]

-

YouTube. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. Retrieved from [Link]

-

Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

ScienceDirect. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

-

PubMed. (2006). Fragmentation and Skeletal Rearrangements of 2-arylylamino-5-aryl-1,3,4-oxadiazoles and Their Noncovalent Complexes With Cobalt Cation and Cyclodextrin Studied by Mass Spectrometry. Retrieved from [Link]

-

ChemRxiv. (n.d.). Study of FTIR spectroscopy combined with Chemometrics in the characterization of vegetable tannin from Ceriops decandra. Retrieved from [Link]

-

ACD/Labs. (n.d.). 1 H– 1 H Coupling in Proton NMR. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. repository.up.ac.za [repository.up.ac.za]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1-methyl-3-(1H-pyrrol-1-yl)-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the heterocyclic compound 1-methyl-3-(1H-pyrrol-1-yl)-1H-indazole. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural characterization is paramount. This document offers a detailed, field-proven perspective on the interpretation of its NMR spectra, including predicted chemical shifts, multiplicities, and coupling constants. Furthermore, a robust experimental protocol for data acquisition is presented, alongside a plausible synthetic route for the compound. This guide is intended to serve as an authoritative resource for researchers engaged in the synthesis, characterization, and application of novel indazole derivatives.

Introduction: The Structural Significance of this compound

The fusion of the indazole and pyrrole ring systems in this compound creates a unique molecular architecture with significant potential in various scientific domains. The indazole core is a well-established pharmacophore, present in a range of biologically active compounds.[1] The pyrrole moiety, another key heterocyclic motif, is also prevalent in numerous natural products and synthetic molecules with diverse applications. The N-methylation at the 1-position of the indazole ring and the C3-N1 linkage to the pyrrole ring are critical structural features that dictate the molecule's conformation, electronic properties, and, consequently, its interactions with biological targets or its performance in materials.

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of such complex organic molecules. By probing the magnetic environments of the ¹H and ¹³C nuclei, we can gain precise insights into the connectivity of atoms, the electronic distribution within the molecule, and its three-dimensional structure. This guide will dissect the expected NMR spectral features of the title compound, providing a robust framework for its identification and characterization.

Predicted ¹H and ¹³C NMR Spectral Data

As of the writing of this guide, a complete, experimentally verified ¹H and ¹³C NMR dataset for this compound has not been reported in the peer-reviewed literature. However, based on extensive analysis of structurally analogous compounds, including a variety of 1-methyl-1H-indazoles and N-substituted pyrroles, a highly accurate prediction of the NMR spectra can be formulated.[2][3][4] The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz), assuming the spectrum is recorded in deuterochloroform (CDCl₃) at 400 MHz for ¹H and 100 MHz for ¹³C NMR.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Atom Number | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-4 | 7.75 - 7.85 | d | ~8.4 | 1H |

| H-5 | 7.35 - 7.45 | t | ~7.6 | 1H |

| H-6 | 7.15 - 7.25 | t | ~7.4 | 1H |

| H-7 | 7.95 - 8.05 | d | ~8.1 | 1H |

| N-CH₃ | 4.05 - 4.15 | s | - | 3H |

| H-2' | 7.00 - 7.10 | t | ~2.2 | 2H |

| H-3' | 6.30 - 6.40 | t | ~2.2 | 2H |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Atom Number | Predicted Chemical Shift (δ, ppm) |

| C-3 | 142.0 - 144.0 |

| C-3a | 122.0 - 124.0 |

| C-4 | 120.0 - 122.0 |

| C-5 | 121.0 - 123.0 |

| C-6 | 127.0 - 129.0 |

| C-7 | 109.0 - 111.0 |

| C-7a | 140.0 - 142.0 |

| N-CH₃ | 35.0 - 37.0 |

| C-2' | 118.0 - 120.0 |

| C-3' | 110.0 - 112.0 |

Spectral Interpretation and Rationale

The predicted chemical shifts are derived from the foundational principles of NMR spectroscopy and comparison with empirical data from related structures.

¹H NMR Spectrum

-

Indazole Ring Protons (H-4, H-5, H-6, H-7): The protons on the benzo portion of the indazole ring are expected to resonate in the aromatic region (7.0-8.1 ppm). The H-7 proton is predicted to be the most downfield-shifted due to the anisotropic effect of the pyrazole ring. The H-4 proton will also be downfield due to its proximity to the electron-withdrawing pyrazole ring. H-5 and H-6 will appear as triplets, with chemical shifts typical for protons in a substituted benzene ring.

-

N-Methyl Protons (N-CH₃): The singlet for the N-methyl group is anticipated around 4.10 ppm, a characteristic chemical shift for N-methyl groups in 1-substituted indazoles.[4]

-

Pyrrole Ring Protons (H-2', H-3'): The protons of the pyrrole ring will appear as two triplets due to the symmetry of the C2'-C3' and C5'-C4' bonds. The α-protons (H-2') will be deshielded relative to the β-protons (H-3') due to their proximity to the nitrogen atom. The attachment of the electron-withdrawing indazole ring at the N-1' position will cause a general downfield shift of all pyrrole protons compared to unsubstituted pyrrole.[3]

¹³C NMR Spectrum

-

Indazole Ring Carbons: The carbon atoms of the indazole ring will have distinct chemical shifts. C-3, being directly attached to the nitrogen of the pyrrole ring, will be significantly deshielded. C-7a, the bridgehead carbon, will also be downfield. The remaining carbons of the benzene ring will appear in the typical aromatic region.

-

N-Methyl Carbon (N-CH₃): The N-methyl carbon is expected to resonate in the range of 35-37 ppm.

-

Pyrrole Ring Carbons (C-2', C-3'): The α-carbons (C-2') will be more deshielded than the β-carbons (C-3'), a characteristic feature of the pyrrole ring.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following experimental protocol is recommended.

Sample Preparation

-

Solvent Selection: Use a high-purity deuterated solvent, such as chloroform-d (CDCl₃, 99.8 atom % D) or dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D). CDCl₃ is generally a good first choice for non-polar to moderately polar compounds.

-

Concentration: For ¹H NMR, dissolve 5-10 mg of the purified compound in approximately 0.6 mL of the deuterated solvent. For ¹³C NMR, a more concentrated sample (20-50 mg in 0.6 mL) is advisable to obtain a good signal-to-noise ratio in a reasonable time.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C).

-

Sample Filtration: Filter the sample solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Instrument Parameters

The following parameters are suggested for a 400 MHz NMR spectrometer:

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Spectral Width: 16 ppm (centered around 6 ppm).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Temperature: 298 K.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: 240 ppm (centered around 120 ppm).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, depending on the sample concentration.

-

Temperature: 298 K.

-

Proposed Synthetic Pathway

A plausible and efficient method for the synthesis of this compound involves a Clauson-Kaas reaction. This approach is widely used for the synthesis of N-substituted pyrroles.

Sources

mass spectrometry of 1-methyl-3-(1H-pyrrol-1-yl)-1H-indazole

An In-depth Technical Guide to the Mass Spectrometry of 1-methyl-3-(1H-pyrrol-1-yl)-1H-indazole

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Recognizing the prevalence of indazole and pyrrole scaffolds in pharmacologically active molecules, this document outlines a robust methodology using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[1][2] We delve into the rationale for selecting Electrospray Ionization (ESI), provide a detailed experimental protocol, and present a predictive analysis of the compound's fragmentation pathways. This guide is designed to equip researchers and scientists with the theoretical knowledge and practical insights required to achieve accurate structural elucidation and characterization of this molecule and its analogues.

Introduction: The Significance of the Indazole-Pyrrole Scaffold

The compound this compound belongs to a class of N-arylindazoles, which are significant structural motifs in medicinal chemistry.[3][4] The indazole ring system, a fusion of benzene and pyrazole, is a core component in numerous therapeutic agents known for their diverse biological activities, including anti-inflammatory and antitumor properties.[1] Similarly, the pyrrole ring is a fundamental component of many natural products and pharmaceuticals.[5] The combination of these two heterocycles creates a unique chemical entity whose analytical characterization is paramount for quality control, metabolite identification, and mechanism-of-action studies.

Mass spectrometry is an indispensable tool for this purpose, offering unparalleled sensitivity and structural information from minimal sample quantities. This guide will focus on developing a systematic approach to analyzing this compound, establishing a protocol that is both scientifically rigorous and readily adaptable.

Molecular Profile and Physicochemical Properties

A thorough understanding of the analyte's properties is the foundation of any analytical method development.

Chemical Structure:

Caption: Proposed LC-ESI-MS/MS workflow for analysis.

Experimental Protocols

1. Sample Preparation:

-

Prepare a stock solution of this compound at 1 mg/mL in methanol.

-

Dilute the stock solution to a final concentration of 1 µg/mL using a mobile phase-like solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The acid is crucial for promoting the formation of the [M+H]⁺ ion.

2. Liquid Chromatography (LC) Parameters:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 2 µL.

3. Mass Spectrometry (MS) Parameters: The analysis should be performed in two stages: a full scan to find the precursor ion, followed by a product ion scan to generate fragment data.

| Parameter | Suggested Value | Rationale |

| Ionization Mode | ESI Positive | Promotes protonation of nitrogen heterocycles. |

| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray process for ion generation. |

| Nebulizer Gas (N₂) Pressure | 30 - 40 psi | Aids in droplet formation and desolvation. |

| Drying Gas (N₂) Flow | 8 - 12 L/min | Facilitates solvent evaporation from droplets. |

| Drying Gas Temperature | 300 - 350 °C | Ensures complete desolvation before ions enter the mass analyzer. |

| MS1 Scan Range (m/z) | 50 - 300 | To detect the [M+H]⁺ precursor ion (expected at m/z 198.10). |

| MS2 Precursor Ion (m/z) | 198.10 | The protonated molecule to be isolated for fragmentation. |

| Collision Gas | Argon or Nitrogen | Inert gas used to induce fragmentation via Collision-Induced Dissociation (CID). |

| Collision Energy (CE) | 10 - 40 eV (Ramped) | A range of energies should be tested to observe both primary and secondary fragments. |

Predicted Mass Spectral Fragmentation Pathways

The structural integrity of this compound under CID conditions is dictated by its weakest bonds and the stability of the resulting fragment ions. Based on established fragmentation patterns of indazole and pyrrole derivatives, we can predict several key pathways originating from the [M+H]⁺ precursor ion (m/z 198.10). [5][6][7]

Caption: Predicted fragmentation pathways for [M+H]⁺ of the target compound.

Pathway 1: Cleavage of the Indazole-Pyrrole Bond (Major Pathway) The C-N bond connecting the two heterocyclic rings is a likely point of initial fragmentation. The charge is most likely to be retained by the more stable, aromatic indazole fragment.

-

Precursor Ion [M+H]⁺ (m/z 198.10) → 1-methyl-1H-indazol-3-ylium (m/z 131.06) + Pyrrole radical (C₄H₅N) : This cleavage would produce the base peak or a very abundant ion at m/z 131.06. This type of fragmentation, resulting in a stable indazolium ion, is well-documented for related structures. [6] Pathway 2: Indazole Ring Fragmentation Direct fragmentation of the fused indazole ring can also occur, though these may be less favorable than the inter-ring cleavage.

-

Loss of a Methyl Radical: Cleavage of the N-CH₃ bond could result in a fragment ion at m/z 183.08 ([M+H - CH₃]⁺).

-

Loss of Neutral Nitrogen (N₂): A common fragmentation for pyrazole-containing rings, this would lead to an ion at m/z 170.09 ([M+H - N₂]⁺).

Pathway 3: Pyrrole Ring Fragmentation The pyrrole ring can undergo its own characteristic fragmentation.

-

Loss of Hydrogen Cyanide (HCN): This is a classic fragmentation pathway for nitrogen-containing five-membered rings, resulting in an ion at m/z 171.09 ([M+H - HCN]⁺). [5]

Data Interpretation and Validation

The definitive identification of the proposed fragments requires high-resolution mass spectrometry (HRMS), such as with a Q-TOF or Orbitrap instrument. [8]* Accurate Mass Measurement: HRMS provides mass measurements with high accuracy (<5 ppm), which allows for the calculation of the elemental composition of each fragment ion. This serves to confirm or refute the proposed structures. For example, it can distinguish the [M+H - N₂]⁺ ion (C₁₂H₁₁N⁺) from the [M+H - HCN]⁺ ion (C₁₁H₁₀N₂⁺), which have very close nominal masses but distinct exact masses.

-

Isotopic Labeling Studies: For absolute confirmation, synthesis of a deuterated analogue (e.g., with a -CD₃ methyl group) would be the ultimate validation tool. Observing a mass shift of +3 Da in the precursor ion and in any fragments retaining the methyl group (like m/z 131.06 → 134.08) while fragments that have lost it (like m/z 183.08) remain unchanged, provides unequivocal proof of the fragmentation pathway. [9]

Conclusion

The mass spectrometric analysis of this compound can be effectively and reliably performed using a systematic LC-ESI-MS/MS approach. By employing positive ion ESI, a stable [M+H]⁺ precursor ion at m/z 198.10 is readily generated. Subsequent collision-induced dissociation is predicted to be dominated by the cleavage of the inter-ring C-N bond, yielding a characteristic indazolium fragment at m/z 131.06. Minor fragmentation pathways involving losses from both the indazole and pyrrole rings provide additional structural confirmation. The protocols and predictive models detailed in this guide offer a robust starting point for researchers, enabling confident characterization of this compound and facilitating its study in the broader context of drug discovery and development.

References

-

Luo, X., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. Available at: [Link]

-

Mitin, V. A., et al. (2019). Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. ResearchGate. Available at: [Link]

-

Ji, X.-H., et al. (2008). 1-Methyl-1H-indazole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

-

Kumar, R., et al. (2023). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. Available at: [Link]

-

Santos, T. D., et al. (2015). Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes. PubMed. Available at: [Link]

-

Wang, F., et al. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. PubMed. Available at: [Link]

-

Wray, B. C., & Stambuli, J. P. (2010). Synthesis of N-arylindazoles and benzimidazoles from a common intermediate. PubMed. Available at: [Link]

-

Lee, J., et al. (2020). Discovery of 1-(1H-indazol-4-yl)-3-((1-phenyl-1H-pyrazol-5-yl)methyl) ureas as potent and thermoneutral TRPV1 antagonists. PubMed. Available at: [Link]

-

Smyth, W. F. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. PubMed. Available at: [Link]

-

Wray, B. C., & Stambuli, J. P. (2010). Synthesis of N-Arylindazoles and Benzimidazoles from a Common Intermediate. Organic Letters. Available at: [Link]

-

Ferreira, M. M. C., et al. (2022). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. MDPI. Available at: [Link]

-

Luo, X., et al. (2024). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. PubMed. Available at: [Link]

-

Kumar, V., et al. (2024). Synthesis of 1H-indazole derivatives. ResearchGate. Available at: [Link]

-

Li, Y., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

-

Wikipedia. (2024). Electrospray ionization. Wikipedia. Available at: [Link]

-

Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. Available at: [Link]

-

Gstaiger, V., et al. (2022). Maca (Lepidium meyenii) as a Functional Food and Dietary Supplement: A Review on Analytical Studies. MDPI. Available at: [Link]

- Google Patents. (2004). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid. Google Patents.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

Nekrasov, Y. S., et al. (2017). Reactivity of N-Methylidenemalonates of 3-Arylaminoindoles and p-Dimethylamino-N-Phenylaniline in the Course of Their Analysis by Electrospray Ionization Mass Spectrometry. Scirp.org. Available at: [Link]

-

da Silva, A. F. M., et al. (2024). Novel Hit Compounds Against a Neglected Sexually Transmitted Infection: Synthesis and Trichomonacidal Activity of 1,3-Thiazolidin-4-One Derivatives. MDPI. Available at: [Link]

-

Wikipedia. (2024). Indazole. Wikipedia. Available at: [Link]

-

Kim, D., et al. (2024). Synthesis and evaluation of N-arylindazole-3-carboxamide derivatives as novel antiviral agents against SARS-CoV-2. PubMed. Available at: [Link]

-

Fossilion Tech. (2021). How electrospray ionization works. YouTube. Available at: [Link]

-

de Souza, M. V. N. (2023). The overshadowed role of electron ionization-mass spectrometry in analytical biotechnology. PubMed. Available at: [Link]

-

Contreras, R., et al. (2013). Spectroscopic analysis of imidazolidines Part V: 1H and 13C NMR spectroscopy and conformational analysis of N-acylimidazolidines. ResearchGate. Available at: [Link]

-

University of Southampton. (2007). 1-Methyl-1H-indazole-3-carboxylic acid. eCrystals - University of Southampton. Available at: [Link]

-

Brose, C. L. F., et al. (2010). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. SciELO. Available at: [Link]

-

Liu, W., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. Available at: [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of N-arylindazole-3-carboxamide derivatives as novel antiviral agents against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of N-arylindazoles and benzimidazoles from a common intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of N-Arylindazoles and Benzimidazoles from a Common Intermediate [organic-chemistry.org]

- 5. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. scielo.br [scielo.br]

A Technical Guide to 1-methyl-3-(1H-pyrrol-1-yl)-1H-indazole: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] Its fusion of a benzene and pyrazole ring offers a unique electronic and structural architecture for molecular recognition by various biological targets.[3] When substituted with other pharmacologically relevant heterocycles, such as pyrrole, a new chemical space with intriguing therapeutic possibilities emerges. This guide focuses on 1-methyl-3-(1H-pyrrol-1-yl)-1H-indazole (CAS 1427460-30-7), a specific yet under-researched member of this family. Due to the limited publicly available data on this exact molecule, this document will provide a comprehensive framework based on established principles for the synthesis, characterization, and potential biological applications of the broader class of N-methyl-3-(pyrrol-1-yl)indazoles. By leveraging structure-activity relationships from related compounds, we aim to provide a valuable roadmap for researchers and drug developers interested in exploring this promising chemical entity.

Introduction: The Convergence of Two Potent Heterocycles

The indazole ring system is a bioisostere of indole and is found in numerous compounds with a wide array of pharmacological activities, including anti-tumor, anti-inflammatory, and analgesic properties.[1][3] The nitrogen atoms in the pyrazole moiety can act as both hydrogen bond donors and acceptors, facilitating interactions with various enzymatic and receptor targets.[2]

The pyrrole ring, a five-membered aromatic heterocycle, is another fundamental structural motif in biologically active molecules, including natural products and synthetic drugs.[4] Its incorporation into a larger molecular framework can modulate physicochemical properties and provide additional points of interaction with biological macromolecules.

The conjunction of the 1-methyl-1H-indazole core with a 3-(1H-pyrrol-1-yl) substituent presents a molecule with a distinct three-dimensional structure and electronic distribution. The methylation at the N1 position of the indazole ring is a common strategy in medicinal chemistry to enhance metabolic stability and modulate binding affinity. While specific data for this compound is sparse, the exploration of its synthesis and potential bioactivity is a logical and promising avenue for new therapeutic discoveries.

Synthesis and Chemical Architecture

The synthesis of this compound would logically proceed through a two-stage process: the formation of the 3-(1H-pyrrol-1-yl)-1H-indazole scaffold, followed by N-methylation.

Synthesis of the 3-(1H-pyrrol-1-yl)-1H-indazole Core

A plausible and efficient method for constructing the 3-heteroaryl-1H-indazole skeleton involves a palladium-catalyzed cross-coupling reaction.[5] A general workflow is depicted below.

Caption: General workflow for the synthesis of the 3-(1H-pyrrol-1-yl)-1H-indazole core.

Experimental Protocol: Synthesis of 3-(1H-pyrrol-1-yl)-1H-indazole (Hypothetical)

-

To a stirred solution of 3-iodo-1H-indazole (1.0 eq) and pyrrole (1.2 eq) in dimethyl sulfoxide (DMSO), add potassium carbonate (K₂CO₃, 2.0 eq), copper(I) iodide (CuI, 0.1 eq), and L-proline (0.2 eq).

-

Heat the reaction mixture to 90-100 °C and stir for 12-24 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-(1H-pyrrol-1-yl)-1H-indazole.

N-Methylation of the Indazole Core

The final step to obtain the target compound is the selective methylation of the N1 position of the indazole ring.

Caption: Workflow for the N-methylation of the indazole core.

Experimental Protocol: Synthesis of this compound (Hypothetical)

-

To a solution of 3-(1H-pyrrol-1-yl)-1H-indazole (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add a base such as sodium hydride (NaH, 1.2 eq) or potassium carbonate (K₂CO₃, 2.0 eq) at 0 °C.

-

Stir the mixture for 30 minutes at 0 °C.

-

Add methyl iodide (CH₃I, 1.5 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield this compound.

Physicochemical and Spectroscopic Characterization (Predicted)

While experimental data is not available, the physicochemical properties and spectroscopic signatures of this compound can be predicted based on its structure.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Range | Rationale |

| Molecular Formula | C₁₂H₁₁N₃ | Based on chemical structure |

| Molecular Weight | 197.24 g/mol | Calculated from the molecular formula |

| LogP | 2.5 - 3.5 | Estimated based on the lipophilicity of the indazole and pyrrole rings |

| Topological Polar Surface Area (TPSA) | ~29 Ų | Calculated based on the nitrogen atoms |

| Hydrogen Bond Donors | 0 | No N-H or O-H bonds |

| Hydrogen Bond Acceptors | 2 | The two non-pyrrolic nitrogen atoms |

Spectroscopic Analysis:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indazole and pyrrole rings. A characteristic singlet for the N-methyl group would likely appear in the range of 3.8-4.2 ppm.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the twelve carbon atoms in the molecule. The N-methyl carbon signal would be expected in the aliphatic region.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to C-H stretching of the aromatic rings and the methyl group, as well as C=C and C=N stretching vibrations within the heterocyclic systems.

Potential Biological Activity and Therapeutic Applications

The therapeutic potential of this compound can be inferred from the known biological activities of structurally related indazole derivatives. The indazole scaffold is a key component of several approved drugs and clinical candidates, particularly in oncology.[3]

Potential Therapeutic Areas:

-

Oncology: Many indazole derivatives are potent inhibitors of various protein kinases that are implicated in cancer cell proliferation, survival, and angiogenesis.[3] The 3-aminoindazole moiety, for example, is a known hinge-binding fragment for kinases. The pyrrole substitution at the 3-position could modulate the binding affinity and selectivity for specific kinase targets.

-

Anti-inflammatory: Indazole-containing compounds have been reported to possess anti-inflammatory properties, potentially through the inhibition of enzymes such as cyclooxygenase (COX) or by modulating inflammatory signaling pathways.

-

Neuroscience: The structural similarity of the indazole core to neurotransmitters like serotonin has led to the development of indazole derivatives as ligands for various receptors in the central nervous system, with potential applications in treating pain, depression, and other neurological disorders.

Caption: Potential biological targets and therapeutic applications of this compound.

Conclusion and Future Directions

This compound represents a novel chemical entity with significant, yet unexplored, therapeutic potential. The convergence of the privileged indazole scaffold with the versatile pyrrole moiety suggests that this compound could exhibit interesting biological activities. This technical guide provides a foundational framework for its synthesis, characterization, and potential applications based on established chemical principles and the known pharmacology of related compounds.

The significant lack of published data on this specific molecule highlights a clear research gap and an opportunity for novel discoveries. Future research should focus on:

-

Definitive Synthesis and Characterization: The development and publication of a robust and scalable synthetic route, along with comprehensive spectroscopic and crystallographic characterization.

-

In Vitro Biological Screening: Screening of the compound against a panel of relevant biological targets, such as a broad kinase panel, to identify its primary mechanism of action.

-

Cell-based Assays: Evaluation of its efficacy in relevant cellular models of diseases, such as cancer cell lines or inflammatory assay systems.

The exploration of this compound and its analogs could lead to the identification of new lead compounds for the development of novel therapeutics.

References

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]

-

5-(1H-pyrrol-3-yl)-1H-indazole | C11H9N3 | CID 67415934. PubChem. [Link]

-

1-(pyrrolidin-3-yl)-1H-indazole | CAS 1250918-60-5. American Elements. [Link]

-

Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. [Link]

-

1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases. PubMed. [Link]

- Process for preparing 1-methylindazole-3-carboxylic acid.

-

Synthesis of 3-Aryl-1H-Indazoles and Their Effects on Plant Growth. ResearchGate. [Link]

- Synthesizing process of 3-methyl-1 H-indazole.

-

Efficient synthesis of new 3-heteroaryl-1-functionalized 1H-indazoles. ResearchGate. [Link]

-

Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. [Link]

-

Investigation of the Biological Activity of Pyrrolo[1,2-a]imidazole Derivatives Produced by a Green One-Pot Multicomponent Synthesis of Ninhydrins. PubMed. [Link]

-

Dihydro-1h-pyrrolo[1,2-a]indol-1-yl carboxylic acid derivatives which act as s1p1 agonists - Patent US-2010292233-A1. PubChem. [Link]

- Methods for the preparation of indazole-3-carboxylic acid and n-(s).

-

Synthetic route for N-methyl-3-aryl indazoles. ResearchGate. [Link]

- 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof.

-

Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Biol. Mol. Chem.. [Link]

-

Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. MDPI. [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. [Link]

-

Synthetic process of 3-methyl-1h-indazole. Patsnap. [Link]

-

1H-Indazole | C7H6N2 | CID 9221. PubChem. [Link]

Sources

An In-Depth Technical Guide to 1-methyl-3-(1H-pyrrol-1-yl)-1H-indazole

CAS Number: 1427460-30-7

Introduction

Indazole derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] The indazole scaffold, a fusion of a benzene and a pyrazole ring, is a key structural motif in numerous therapeutic agents with applications ranging from oncology to inflammatory diseases.[3][4] The incorporation of a pyrrole moiety, another biologically significant heterocycle known for its presence in compounds with anti-inflammatory, antimicrobial, and anticancer properties, presents an intriguing avenue for the development of novel therapeutic agents.[5] This guide provides a comprehensive technical overview of 1-methyl-3-(1H-pyrrol-1-yl)-1H-indazole, a specific derivative that combines these two important pharmacophores. While this particular molecule is not extensively documented in publicly available literature, this guide will extrapolate from established synthetic methodologies and the known biological activities of related compounds to provide a scientifically grounded resource for researchers and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that in the absence of extensive experimental data for this specific molecule, some of these properties may be predicted values.

| Property | Value | Source |

| CAS Number | 1427460-30-7 | ChemicalBook |

| Molecular Formula | C₁₂H₁₁N₃ | N/A |

| Molecular Weight | 197.24 g/mol | N/A |

| Appearance | Predicted: Solid | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Not available | N/A |

Synthesis and Mechanism

The synthesis of this compound can be logically approached through a two-step process: the initial formation of the 3-(1H-pyrrol-1-yl)-1H-indazole core, followed by the regioselective N-methylation of the indazole ring.

Step 1: Synthesis of 3-(1H-pyrrol-1-yl)-1H-indazole

A plausible route to the 3-(1H-pyrrol-1-yl)-1H-indazole intermediate involves a condensation reaction between a 3-hydrazinyl-1H-indazole and 2,5-dimethoxytetrahydrofuran, a common precursor for the in situ generation of the pyrrole ring. This approach is analogous to the Paal-Knorr pyrrole synthesis.

Step 2: N-methylation of 3-(1H-pyrrol-1-yl)-1H-indazole

The subsequent N-methylation of the indazole ring is a critical step that can yield two primary regioisomers: the N-1 and N-2 methylated products. The regioselectivity of this reaction is influenced by factors such as the choice of base, solvent, and methylating agent.[6][7] For the synthesis of the desired 1-methyl isomer, conditions that favor thermodynamic control are generally preferred.[8] The use of a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) typically promotes the formation of the more stable N-1 substituted indazole.[7][8]

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 3-(1H-pyrrol-1-yl)-1H-indazole

-

To a solution of 3-hydrazinyl-1H-indazole (1 equivalent) in glacial acetic acid, add 2,5-dimethoxytetrahydrofuran (1.1 equivalents).

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 3-(1H-pyrrol-1-yl)-1H-indazole.

Step 2: N-methylation of 3-(1H-pyrrol-1-yl)-1H-indazole

-

Suspend sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

To this suspension, add a solution of 3-(1H-pyrrol-1-yl)-1H-indazole (1 equivalent) in anhydrous THF dropwise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 30 minutes.

-

Cool the mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate this compound.